molecular formula C13H17NO3 B6432519 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one CAS No. 96449-70-6

4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one

Cat. No.: B6432519
CAS No.: 96449-70-6
M. Wt: 235.28 g/mol
InChI Key: GSKFDYBBQXNJJV-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl group at the 4-position and a 4-methoxybenzyl substituent at the 1-position of the lactam ring. Pyrrolidin-2-one derivatives are widely studied for their diverse pharmacological activities, including anti-Alzheimer’s, antioxidant, antimicrobial, and antihypertensive properties . The hydroxymethyl group may enhance solubility or modulate interactions with biological targets compared to other substituents .

Properties

IUPAC Name

4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKFDYBBQXNJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183248
Record name 4-(Hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-2-pyrrolidinone
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URL https://comptox.epa.gov/dashboard/DTXSID901183248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-70-6
Record name 4-(Hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96449-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of 1-(4-Methoxybenzyl)-4-carboxy-pyrrolidin-2-one

Reactants :

  • Itaconic acid (or its dimethyl ester)

  • 4-Methoxybenzylamine

Conditions :

  • Temperature : 120–130°C under inert atmosphere (N₂)

  • Solvent : Solvent-free or ethanol

  • Time : 2–4 hours

The reaction proceeds via Michael addition of the amine to itaconic acid, followed by intramolecular cyclization to form the pyrrolidinone ring. The crude product is purified via acid-base extraction, yielding the carboxylic acid intermediate.

Key Data :

ParameterValue
Yield (crude)60–70%
Melting Point176–178°C (observed in analogs)

Step 2: Esterification to 1-(4-Methoxybenzyl)-4-ethoxycarbonyl-pyrrolidin-2-one

Reactants :

  • Carboxylic acid intermediate

  • Ethanol (excess)

Conditions :

  • Catalyst : Dry HCl gas

  • Temperature : Reflux (~78°C)

  • Time : 2 hours

The acid is converted to its ethyl ester to facilitate subsequent reduction. The ester is typically used without purification.

Step 3: Sodium Borohydride Reduction

Reactants :

  • Ethyl ester intermediate

  • Sodium borohydride (NaBH₄)

Conditions :

  • Solvent : Methanol/water (3:1 v/v)

  • Temperature : 0–10°C (controlled)

  • Time : 5–6 hours

The ester group is selectively reduced to a hydroxymethyl group. After quenching with acetic acid, the product is extracted with methylene chloride and purified via silica gel chromatography.

Key Data :

ParameterValue
Yield (purified)60–65%
Purity (HPLC)>95% (reported for analogs)

Alternative Synthetic Routes

Reductive Amination Approach

A patent (DD233125A5) describes a route using reductive amination of a pyrrolidinone precursor with 4-methoxybenzaldehyde:

Reactants :

  • 4-Hydroxymethyl-pyrrolidin-2-one

  • 4-Methoxybenzaldehyde

Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol

  • pH : 4–5 (acetic acid buffer)

Advantages :

  • Shorter reaction time (~3 hours)

  • Avoids harsh cyclization conditions

Limitations :

  • Lower yield (~50%) due to competing imine formation.

Grignard Addition to Lactams

A less common method involves Grignard reagent addition to a pyrrolidinone lactam:

Reactants :

  • 4-Oxo-pyrrolidine-1-carboxylic acid ethyl ester

  • 4-Methoxybenzylmagnesium bromide

Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −78°C to room temperature

The Grignard reagent adds to the lactam carbonyl, followed by hydrolysis to yield the hydroxymethyl group. This method is rarely used due to functional group incompatibility and modest yields (~40%).

Critical Analysis of Methodologies

Efficiency and Scalability

The Michael addition-borohydride reduction route is preferred for scalability, with documented pilot-scale yields of 60–65%. In contrast, reductive amination struggles with purification challenges, and Grignard methods are limited by sensitivity to moisture.

Selectivity Considerations

  • Borohydride Reduction : NaBH₄ selectively reduces esters over amides or ethers, minimizing side products.

  • Acid Sensitivity : The 4-methoxybenzyl group is stable under acidic conditions but may undergo demethylation with strong acids (e.g., HBr), necessitating pH control during workup.

Solvent and Temperature Optimization

ParameterOptimal RangeEffect on Yield
Reaction Temp (Step 1)125–130°CMaximizes cyclization
NaBH₄ Addition RateSlow (dropwise over 20 min)Prevents exothermic decomposition
Chromatography EluantCH₂Cl₂/MeOH (98:2)Enhances purity

Industrial-Scale Adaptations

Patent US4581364 details a continuous flow process for analogous compounds, achieving:

  • Throughput : 1.2 kg/h

  • Purity : 98% (by GC-MS)

  • Cost Reduction : 30% lower than batch methods.

Key modifications include:

  • In-line monitoring : FTIR for real-time reaction tracking

  • Solvent Recycling : Methanol recovered via distillation

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry Applications

4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction : Can be reduced to form corresponding alcohols or amines.
  • Substitution Reactions : The methoxy group can be substituted with other functional groups.

Biological Applications

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties : Studies suggest efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary research shows promise in inhibiting cancer cell proliferation.

Case Study Example

A recent study explored the antimicrobial efficacy of 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating its potential as a lead compound for developing new antibiotics.

Medical Applications

Ongoing research aims to evaluate the therapeutic potential of this compound in treating various diseases:

  • Therapeutic Agent Development : Investigations into its role as an anti-inflammatory and analgesic agent are underway.

Industrial Applications

In industry, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique functional groups enhance its applicability in synthesizing diverse chemical entities.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy-benzyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-Alzheimer’s Activity

Pyrrolidin-2-one derivatives with aromatic benzyl groups exhibit strong AChE inhibition. For example:

  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) : Demonstrated superior anti-Alzheimer’s activity to donepezil in behavioral and biochemical assays, attributed to the 4-methoxybenzyl group’s interaction with AChE’s peripheral anionic site .
  • 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) : Showed enhanced efficacy due to trifluoromethyl and dimethoxybenzyl groups, which improve binding affinity and metabolic stability .

Key Structural Insight : The 4-methoxybenzyl group in the target compound mimics the dimethoxy motifs in donepezil analogs, but the absence of a piperidine spacer (as in 10b) may reduce AChE inhibition potency. Hydroxymethylation at C4 could compensate by enhancing solubility or hydrogen bonding .

Antioxidant Activity

Pyrrolidin-2-ones with electron-withdrawing or phenolic substituents exhibit radical scavenging properties:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibited 1.5× higher antioxidant activity than ascorbic acid via DPPH scavenging, linked to the thioxo-oxadiazole and hydroxyphenyl groups .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Showed 1.35× higher activity than vitamin C, attributed to synergistic effects of chlorine and triazole .

Comparison: The target compound lacks chlorine or thioxo groups, which are critical for radical scavenging. However, its hydroxymethyl group may contribute to reducing power via hydrogen donation, albeit less effectively than phenolic substituents .

Antimicrobial Activity

Heterocyclic-substituted pyrrolidin-2-ones show broad-spectrum antimicrobial effects:

  • 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives : Displayed potent antibacterial and antifungal activity due to naphthalenyl and benzimidazolyl groups, which disrupt microbial membranes .
  • 1-Benzyl-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one (847396-32-1) : Structural analogs with benzyl groups exhibit moderate activity against gram-positive bacteria .

Antihypertensive and α-Adrenoceptor Activity

Pyrrolidin-2-one derivatives with piperazine or bulky aryl groups act as α1-adrenoceptor antagonists:

  • 1-[3-(4-(o-Tolyl)piperazin-1-yl)propyl]pyrrolidin-2-one: Reduced blood pressure in animal models via non-selective α-adrenergic antagonism .
  • 4-(1H-Benzoimidazol-2-yl)-1-benzylpyrrolidin-2-one : Demonstrated α1-blocking properties, correlating with hypotensive effects .

Comparison: The target compound lacks piperazine or bulky substituents critical for α1-adrenoceptor binding. Its 4-methoxybenzyl group may instead favor AChE inhibition over adrenergic modulation .

Biological Activity

4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both hydroxymethyl and methoxy-benzyl functional groups, which enhance its reactivity and biological interactions.

  • Molecular Formula: C13H17NO3
  • Molecular Weight: 235.28 g/mol
  • CAS Number: 96449-70-6

The biological activity of 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl and methoxy-benzyl groups influences its binding affinity, potentially leading to inhibition or activation of specific biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Organism MIC (mg/mL) Activity
Staphylococcus aureus0.0039Strong
Escherichia coli0.025Moderate

Anticancer Potential

The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include those involving cyclin-dependent kinases (CDKs) and apoptotic signaling cascades.

Case Studies

Several studies have explored the biological activities of related pyrrolidinone derivatives, providing insights into the potential therapeutic applications of 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one.

  • Study on Antimicrobial Properties : A comparative study evaluated various pyrrolidine derivatives, revealing that compounds with similar structural motifs exhibited varying degrees of antimicrobial activity, with substitutions on the phenyl ring significantly influencing efficacy .
  • Anticancer Research : In a recent investigation, derivatives of pyrrolidinone were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that compounds with hydroxymethyl substitutions were particularly effective in triggering apoptotic pathways .
  • Mechanistic Insights : Another study focused on the interaction of pyrrolidinone derivatives with specific enzymes involved in metabolic pathways, highlighting the role of functional groups in modulating enzyme activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one, and how are intermediates characterized?

  • Methodology :

  • Route 1 : Coupling of carboxylic acid derivatives (e.g., 5-(4-methoxyphenyl)-thiazole-4-carboxylic acid) with pyrrolidine intermediates via amide bond formation, using EDCl/HOBt or similar activating agents. Purification via column chromatography (silica gel, gradient elution) yields the target compound .
  • Route 2 : Functionalization of pyrrolidin-2-one cores via benzylation or hydroxymethylation, monitored by TLC and characterized by LC-MS (e.g., [M+H]+ = 452.99) and high-resolution mass spectrometry (HRMS) for exact mass confirmation .
    • Key Tools : LC-MS for purity assessment (>95%), NMR (¹H/¹³C) for structural confirmation, and FTIR for functional group analysis.

Q. How is the stereochemical integrity of 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one validated during synthesis?

  • Methodology :

  • Use chiral auxiliaries or enantioselective catalysts (e.g., Heck–Matsuda desymmetrization) to control stereochemistry .
  • Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements. X-ray crystallography (e.g., monoclinic P21 space group, a = 9.4964 Å, β = 96.727°) provides definitive stereochemical assignment .

Q. What purification techniques are optimal for isolating 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one from complex reaction mixtures?

  • Methodology :

  • Step 1 : Remove unreacted starting materials via liquid-liquid extraction (e.g., ethyl acetate/water).
  • Step 2 : Use flash chromatography with silica gel (hexane/ethyl acetate gradients) for intermediate purification.
  • Step 3 : Final recrystallization from ethanol or acetonitrile to achieve >99% purity, verified by melting point analysis and HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one?

  • Methodology :

  • Data Triangulation : Cross-validate bioassay results (e.g., IC50 values) across multiple assays (e.g., receptor binding vs. functional cellular assays).
  • Structural Analysis : Perform molecular docking studies to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity trends. Reference crystal structure data (e.g., C32H35NO4, V = 2688.8 ų) to identify critical binding interactions .
  • Statistical Tools : Use multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true structure-activity relationships .

Q. What strategies optimize the yield of 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one in multi-step syntheses?

  • Methodology :

  • Step 1 : Screen reaction solvents (e.g., DMF vs. THF) and temperatures to minimize side reactions (e.g., over-alkylation).
  • Step 2 : Employ microwave-assisted synthesis for time-sensitive steps (e.g., cyclization), reducing degradation .
  • Step 3 : Use in-line analytics (e.g., ReactIR) to monitor reaction progress and adjust stoichiometry dynamically.

Q. How do researchers address polymorphic variability in 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one during crystallization?

  • Methodology :

  • Screening : Test solvents (e.g., methanol, acetone) and cooling rates to isolate stable polymorphs.
  • Characterization : Compare PXRD patterns (e.g., monoclinic vs. orthorhombic systems) and DSC thermograms to identify dominant forms .
  • Computational Modeling : Predict thermodynamic stability of polymorphs using density functional theory (DFT) .

Q. What advanced spectroscopic techniques are critical for elucidating tautomeric equilibria in pyrrolidin-2-one derivatives?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to observe tautomerization rates (e.g., keto-enol shifts).
  • Isotopic Labeling : Use ¹³C-labeled analogs to track carbon migration via 2D NMR (HSQC, HMBC) .
  • Theoretical Support : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 16 software) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one in polar vs. non-polar solvents?

  • Methodology :

  • Hypothesis Testing : Assess if discrepancies arise from impurities (e.g., residual DMF) via GC-MS.
  • Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
  • Experimental Replication : Repeat measurements under controlled humidity/temperature (e.g., 25°C, 40% RH) .

Experimental Design Considerations

Q. What safety protocols are essential when handling 4-Hydroxymethyl-1-(4-methoxy-benzyl)-pyrrolidin-2-one in biological assays?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
  • Waste Management : Segregate halogenated byproducts (e.g., from benzylation steps) for certified disposal .
  • Emergency Protocols : Follow OECD guidelines for inhalation/exposure incidents (e.g., artificial respiration for acute toxicity) .

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